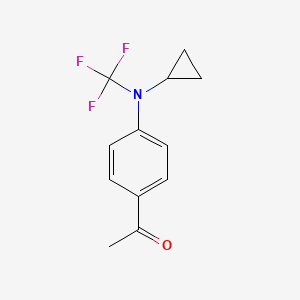
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone
描述
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is an organic compound that features a cyclopropyl group, a trifluoromethyl group, and an ethanone moiety attached to a phenyl ring
属性
分子式 |
C12H12F3NO |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
1-[4-[cyclopropyl(trifluoromethyl)amino]phenyl]ethanone |
InChI |
InChI=1S/C12H12F3NO/c1-8(17)9-2-4-10(5-3-9)16(11-6-7-11)12(13,14)15/h2-5,11H,6-7H2,1H3 |
InChI 键 |
DRYJXCMEIAYMSD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone typically involves the reaction of 4-(trifluoromethyl)aniline with cyclopropyl ketone under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then subjected to purification processes like recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and catalysts such as iron(III) chloride (FeCl₃) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
相似化合物的比较
- 1-(4-(Trifluoromethyl)phenyl)ethanone
- 1-(4-(Cyclopropyl)phenyl)ethanone
- 1-(4-(Trifluoromethoxy)phenyl)ethanone
Uniqueness: 1-(4-(Cyclopropyl(trifluoromethyl)amino)phenyl)ethanone is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


